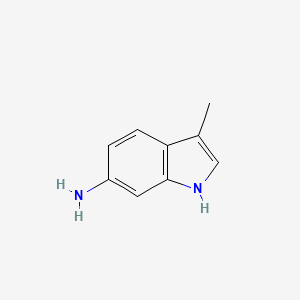

3-Methyl-1h-indol-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBCJYBSVUJBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1H-indol-6-amine

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 3-Methyl-1H-indol-6-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the strategic considerations, mechanistic underpinnings, and practical execution of the most relevant synthetic routes. We will explore classic named reactions such as the Fischer indole synthesis and modern palladium-catalyzed methods, including the Larock indole synthesis and the Buchwald-Hartwig amination. Each pathway is critically evaluated, presenting detailed experimental protocols, mechanistic diagrams, and a comparative analysis to aid in the selection of the most appropriate route based on starting material availability, desired scale, and overall efficiency.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of a variety of biologically active compounds. Its indole core, substituted at the 3-position with a methyl group and at the 6-position with an amine, provides a versatile platform for further functionalization. The strategic design of a synthesis for this target molecule hinges on two primary considerations: the construction of the indole nucleus and the introduction of the C6-amino group.

This guide will dissect the following principal retrosynthetic approaches:

-

Pathway A: Fischer Indole Synthesis: A convergent approach utilizing a substituted phenylhydrazine and a carbonyl compound to construct the indole ring, with the C6-amino functionality or a precursor already in place on the phenylhydrazine.

-

Pathway B: Palladium-Catalyzed Cross-Coupling Strategies: Modern and highly versatile methods that form the indole ring or introduce the C6-amino group through C-C and C-N bond-forming reactions, respectively. This includes the Larock indole synthesis for ring formation and the Buchwald-Hartwig amination for the introduction of the amino group.

-

Pathway C: The Reissert Indole Synthesis: A classical method that builds the indole ring from an ortho-nitrotoluene derivative, offering an alternative entry point where the nitro group serves as a precursor to the C6-amine.

A visual representation of these retrosynthetic strategies is provided below.

Caption: Retrosynthetic analysis of this compound.

Pathway A: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the construction of the indole nucleus.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] To synthesize this compound, a key strategic decision is the choice of the substituted phenylhydrazine. One can either start with 4-aminophenylhydrazine, directly leading to the target molecule, or with 4-nitrophenylhydrazine, which necessitates a subsequent reduction step. The latter is often preferred due to the higher stability and commercial availability of the nitro-substituted starting material.

Synthesis via a 6-Nitroindole Intermediate

This approach involves two main steps: the Fischer indolization to form 3-methyl-6-nitro-1H-indole, followed by the reduction of the nitro group.

Step 1: Fischer Indole Synthesis of 3-Methyl-6-nitro-1H-indole

The reaction of 4-nitrophenylhydrazine with propanal under acidic conditions yields the corresponding phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement to form the indole ring.[4]

Caption: Mechanism of the Fischer indole synthesis for 3-methyl-6-nitro-1H-indole.

Experimental Protocol: Synthesis of 3-Methyl-6-nitro-1H-indole

-

To a stirred solution of 4-nitrophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add propanal (1.1 equivalents).

-

Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid, hydrochloric acid) or a Lewis acid (e.g., zinc chloride).[1][4]

-

Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-methyl-6-nitro-1H-indole.

Step 2: Reduction of 3-Methyl-6-nitro-1H-indole

The reduction of the nitro group to an amine can be achieved using various reagents. Catalytic hydrogenation is a clean and efficient method.

Experimental Protocol: Synthesis of this compound

-

Dissolve 3-methyl-6-nitro-1H-indole (1 equivalent) in a solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

To this suspension, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.[5]

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Alternative reducing agents include tin(II) chloride in hydrochloric acid or zinc dust in acetic acid.[6]

Pathway B: Palladium-Catalyzed Cross-Coupling Strategies

Modern organometallic chemistry offers powerful tools for the synthesis of complex molecules. For this compound, both the indole ring formation and the introduction of the amino group can be achieved using palladium-catalyzed reactions.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne.[7] This method provides a convergent route to substituted indoles. For the synthesis of our target molecule, a plausible route involves the coupling of 2-iodo-4-nitroaniline with propyne, followed by the reduction of the nitro group.

Step 1: Synthesis of 2-Iodo-4-nitroaniline

This key intermediate can be prepared by the direct iodination of 4-nitroaniline.

Experimental Protocol: Synthesis of 2-Iodo-4-nitroaniline [3][8]

-

Dissolve 4-nitroaniline (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of iodine monochloride (1.1 equivalents) in acetic acid to the stirred solution at room temperature.

-

Stir the reaction mixture for 1 hour after the addition is complete.

-

Pour the mixture into boiling water and continue to boil for a few minutes.

-

Filter the hot solution. Upon cooling, 2-iodo-4-nitroaniline crystallizes as yellow needles.

-

Collect the product by filtration and dry.

Step 2: Larock Indole Synthesis of 3-Methyl-6-nitro-1H-indole

The palladium-catalyzed coupling of 2-iodo-4-nitroaniline with propyne will furnish the desired indole.

Caption: Catalytic cycle for the Larock indole synthesis.

Experimental Protocol: Synthesis of 3-Methyl-6-nitro-1H-indole

-

To a reaction vessel, add 2-iodo-4-nitroaniline (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃, 5-10 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[7]

-

Add a suitable solvent such as N,N-dimethylformamide (DMF).

-

Introduce propyne gas into the reaction mixture or use a propyne surrogate.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain 3-methyl-6-nitro-1H-indole.

Step 3: Reduction of the Nitro Group

This step is identical to the reduction described in Pathway A, Section 2.1.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] This reaction can be employed to introduce the amino group at the C6 position of a pre-formed 6-halo-3-methylindole.

Step 1: Synthesis of 6-Bromo-3-methyl-1H-indole

This starting material can be synthesized via the Fischer indole synthesis using 4-bromophenylhydrazine and propanal, following a similar procedure as described in Pathway A.

Step 2: Buchwald-Hartwig Amination

The coupling of 6-bromo-3-methyl-1H-indole with an amine source, such as ammonia or an ammonia equivalent, in the presence of a palladium catalyst and a suitable ligand will yield the target molecule.[10]

Experimental Protocol: Synthesis of this compound [10][11]

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with 6-bromo-3-methyl-1H-indole (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5 equivalents).

-

Add a solvent such as toluene or dioxane.

-

Introduce the amine source. For the primary amine, lithium bis(trimethylsilyl)amide can be used as an ammonia equivalent.[10]

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography to afford this compound.

Pathway C: The Reissert Indole Synthesis

The Reissert indole synthesis offers another classical route to indoles, starting from an o-nitrotoluene derivative and diethyl oxalate.[12] For our target, this would involve a multi-step sequence starting from a suitably substituted o-nitrotoluene.

The general mechanism involves the condensation of the o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization to yield the indole-2-carboxylic acid.[6][12] Subsequent decarboxylation would be required. While a viable route, the multi-step nature and the need for a specific starting material make it less commonly employed for this particular target compared to the Fischer or palladium-catalyzed routes.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |

| Fischer Indole Synthesis | 4-Nitrophenylhydrazine, Propanal | Indole formation, Nitro reduction | Well-established, reliable, often good yields. | Requires handling of hydrazines, acidic conditions may not be suitable for all substrates. |

| Larock Indole Synthesis | 2-Iodo-4-nitroaniline, Propyne | Iodination, Pd-catalyzed cyclization, Nitro reduction | High functional group tolerance, convergent. | Requires a haloaniline and an alkyne, palladium catalyst can be expensive. |

| Buchwald-Hartwig Amination | 6-Bromo-3-methylindole, Amine source | Fischer indole synthesis, Pd-catalyzed amination | Direct C-N bond formation, high yields. | Requires a pre-formed halo-indole, catalyst and ligand can be costly, requires inert conditions. |

| Reissert Indole Synthesis | Substituted o-nitrotoluene, Diethyl oxalate | Condensation, Reductive cyclization, Decarboxylation | Utilizes different starting materials. | Multi-step, potentially lower overall yield. |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. The Fischer indole synthesis, particularly when proceeding through a 6-nitroindole intermediate, represents a robust and classical approach. For greater flexibility and functional group tolerance, modern palladium-catalyzed methods like the Larock indole synthesis and the Buchwald-Hartwig amination offer powerful alternatives. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors targeting this important molecular scaffold.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. prepchem.com [prepchem.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful drug discovery and development. It is not merely about cataloging numbers, but about comprehending the intricate dance between a compound's structure and its behavior in a biological system. This guide is dedicated to 3-Methyl-1H-indol-6-amine, an intriguing indole derivative with potential applications in medicinal chemistry. The indole scaffold is a privileged structure in pharmacology, and understanding the nuances of its substituted analogues is paramount.

Structural Elucidation and Identification

Chemical Identity:

-

Systematic Name: this compound

-

CAS Number: 83696-97-3

-

Molecular Formula: C₉H₁₀N₂

-

Molecular Weight: 146.19 g/mol

Structural Formula:

The structure reveals a bicyclic system consisting of a benzene ring fused to a pyrrole ring, characteristic of an indole. The key functional groups are a methyl group at the 3-position of the indole ring and an amine group at the 6-position of the benzene ring. These substituents are expected to significantly influence the molecule's electronic properties, reactivity, and ultimately its biological activity.

Spectroscopic Characterization: A Predictive Approach

While specific spectra for this compound are not publicly available, we can predict the expected spectral features based on the analysis of related indole derivatives. Spectroscopic analysis is fundamental for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (in DMSO-d₆):

-

Aromatic Protons (δ 6.5-7.5 ppm): The protons on the benzene and pyrrole rings will appear in this region. The substitution pattern will lead to a specific splitting pattern (doublets, triplets, or singlets). The proton on the nitrogen of the pyrrole ring (N-H) will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

Amine Protons (δ ~5.0 ppm): The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

-

Methyl Protons (δ ~2.2 ppm): The three protons of the methyl group (-CH₃) will likely appear as a sharp singlet.

Predicted ¹³C NMR (in DMSO-d₆):

-

Aromatic Carbons (δ 100-140 ppm): The carbon atoms of the indole ring will resonate in this region. The carbon attached to the nitrogen will be downfield, while the carbon attached to the amine group will also be influenced.

-

Methyl Carbon (δ ~10-15 ppm): The carbon of the methyl group will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorptions (cm⁻¹):

-

N-H Stretching (pyrrole): A sharp peak around 3400 cm⁻¹.

-

N-H Stretching (amine): Two sharp peaks in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (aromatic and methyl): Peaks in the range of 2850-3100 cm⁻¹.

-

C=C Stretching (aromatic): Peaks in the range of 1450-1600 cm⁻¹.

-

C-N Stretching: Peaks in the range of 1250-1350 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 146, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation patterns characteristic of indole derivatives, such as the loss of the methyl group or cleavage of the pyrrole ring.

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z = 147.

Physicochemical Properties: The Keys to Drug-likeness

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a pure compound, the melting point is a sharp, well-defined temperature range.

Estimated Melting Point:

Based on structurally similar aminoindoles, the melting point of this compound is expected to be in the range of 100-150 °C. For instance, 2-phenyl-1H-indol-3-amine has a melting point of 107–108 °C[1].

Experimental Protocol for Melting Point Determination:

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a solid compound like this compound, this would be determined under reduced pressure to prevent decomposition.

Estimated Boiling Point:

Aromatic amines generally have high boiling points[2]. The boiling point of the related compound 3-methylindole (skatole) is 265 °C[3]. The presence of the polar amine group in this compound would likely increase its boiling point further due to hydrogen bonding.

Experimental Protocol for Boiling Point Determination (Micro-method):

Caption: Micro-method for Boiling Point Determination.

Solubility

Solubility, particularly in aqueous and lipid-like environments, is a critical factor influencing a drug's absorption and distribution.

Predicted Solubility:

-

Water: The presence of the polar amine group suggests some water solubility, which will be pH-dependent. At acidic pH, the amine will be protonated, increasing its water solubility. However, the relatively large, non-polar indole ring will limit overall aqueous solubility. Indole itself has very low water solubility[4].

-

Organic Solvents: The compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO, and less soluble in non-polar solvents like hexane.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method - OECD 105):

-

Equilibration: Add an excess amount of this compound to a known volume of water (or buffer of a specific pH) in a flask.

-

Shaking: Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the solid to settle or centrifuge the mixture to separate the solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base and determines the ionization state of a molecule at a given pH. This is crucial for understanding a drug's behavior in different physiological compartments. This compound has two ionizable centers: the basic amino group on the benzene ring and the weakly acidic N-H of the pyrrole ring.

Estimated pKa Values:

-

Amine Group (pKa of the conjugate acid): Aromatic amines are generally less basic than aliphatic amines. The pKa of the conjugate acid of aniline is around 4.6. The electron-donating nature of the indole ring system might slightly increase the basicity of the 6-amino group. Therefore, the pKa of the protonated amine is estimated to be in the range of 4.5-5.5.

-

Indole N-H (pKa): The N-H proton of the indole ring is weakly acidic, with a pKa of approximately 17[5]. This means it will not be deprotonated under physiological conditions.

Experimental Protocol for pKa Determination (Potentiometric Titration):

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is its preference for a lipid-like environment over an aqueous one. It is a key parameter in predicting a drug's membrane permeability and overall pharmacokinetic profile.

Estimated logP:

The logP of the parent indole is approximately 2.1. The methyl group will increase lipophilicity, while the polar amine group will decrease it. The predicted logP for the closely related 1-Methyl-1H-indol-6-amine hydrochloride is 2.1823. Therefore, the logP of this compound is likely to be in the range of 1.5 to 2.5.

Experimental Protocol for logP Determination (Shake-Flask Method):

-

System Preparation: Prepare a mutually saturated solution of n-octanol and water (or a buffer of a specific pH for logD determination).

-

Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Stability and Reactivity

Stability:

Indole derivatives can be susceptible to oxidation, particularly when exposed to light and air. The presence of the electron-rich pyrrole ring and the amino group makes this compound potentially prone to oxidative degradation. It is advisable to store the compound in a cool, dark, and inert atmosphere.

Reactivity:

-

Electrophilic Substitution: The indole ring is highly reactive towards electrophiles, with a preference for substitution at the 3-position. Since this position is already substituted with a methyl group, electrophilic attack may occur at other positions on the pyrrole or benzene ring.

-

Amine Group Reactivity: The primary amine group can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound and the experimental methodologies for their determination. While specific experimental data for this compound remains to be published, the provided estimates based on structurally related molecules and the detailed protocols offer a robust framework for researchers to characterize this promising molecule.

The journey of a drug from a laboratory curiosity to a clinical reality is paved with a deep understanding of its fundamental chemical and physical characteristics. It is our hope that this guide will serve as a valuable resource for scientists and researchers in their endeavor to unlock the full therapeutic potential of this compound and other novel indole derivatives. The path forward lies in the meticulous experimental determination of the properties outlined herein, which will undoubtedly provide invaluable insights into its drug-like potential.

References

- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ukm.my [ukm.my]

- 3. Skatole - Wikipedia [en.wikipedia.org]

- 4. 1H-Indol-6-aMine, 3-Methyl- | 83696-97-3 [chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation and Characterization of 3-Methyl-1H-indol-6-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, neurotransmitters like serotonin, and blockbuster drugs.[1] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of pharmacological activity. Substituted indoles, particularly those bearing amine functionalities, are of significant interest as they can engage in crucial hydrogen bonding interactions with biological targets. 3-Methyl-1H-indol-6-amine is one such molecule, presenting a promising pharmacophore for kinase inhibition, receptor modulation, and other therapeutic applications.

This guide provides a comprehensive, multi-technique approach to the unambiguous structural determination and characterization of this compound. As a self-validating system, the protocols and data interpretation described herein are designed to build a cohesive and definitive structural proof, moving from foundational molecular formula confirmation to detailed 3D atomic arrangement. We will explore the causality behind each analytical choice, detailing not just the "what" but the "why" of the experimental design.

Foundational Analysis: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the initial and most crucial step in structural elucidation. Its primary purpose is to provide the exact molecular weight of the analyte, which in turn confirms its elemental composition. For a novel or synthesized compound, this technique validates that the expected chemical transformation has occurred and that the product has the correct molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the mass with enough accuracy (typically to four or five decimal places) to distinguish between compounds with the same nominal mass but different elemental formulas.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of ~1 µg/mL.[2]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[2] ESI is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, minimizing fragmentation and preserving the molecular ion.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the spectrum in positive ion mode, as the amine and indole nitrogen atoms are readily protonated. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Compare the experimentally observed exact mass to the theoretically calculated mass for the chemical formula C₉H₁₁N₂⁺.

Expected Data & Interpretation:

The molecular formula for this compound is C₉H₁₀N₂. The expected monoisotopic mass of the neutral molecule is 146.0844 g/mol . In positive-mode ESI-MS, the compound will be observed as the protonated species, [C₉H₁₀N₂ + H]⁺.

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₀N₂ |

| Theoretical Mass [M] | 146.0844 u |

| Observed Ion (Expected) | [M+H]⁺ |

| Calculated Exact Mass [M+H]⁺ | 147.0922 u |

The observation of an ion with an m/z value matching 147.0922 within a narrow mass error window (typically < 5 ppm) provides strong evidence for the correct elemental composition. The fragmentation pattern, though minimized in ESI, can also offer structural clues. For instance, the loss of ammonia (-17 Da) or a methyl radical (-15 Da) could be observed in tandem MS (MS/MS) experiments.[3][4]

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Causality: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. It works on the principle that chemical bonds vibrate at characteristic frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. For this compound, IR spectroscopy serves to confirm the presence of the key N-H bonds (from both the indole and the amine) and the aromatic C-H and C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹, by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum collected with no sample present.

Expected Data & Interpretation:

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | A two-band signal (symmetric and asymmetric stretches) confirming the -NH₂ group.[5] |

| ~3400 | N-H Stretch | Indole N-H | A sharp to medium peak confirming the indole N-H group.[5] |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the aromatic indole ring. |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H | Confirms the presence of the methyl (-CH₃) group. |

| 1650 - 1550 | N-H Bend | Primary Amine (-NH₂) | Bending vibration further supports the presence of the amine group. |

| 1620 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands characteristic of the indole ring system.[5] |

The presence of distinct peaks in these regions collectively validates the core structural components: an indole ring, a primary amine, and a methyl group.

Connectivity and Microenvironment: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and chemical environment of a molecule in solution. It provides detailed information about the number of unique proton (¹H) and carbon (¹³C) atoms, their electronic surroundings, and how they are connected to each other. For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments is required for a complete and unambiguous assignment of all signals, confirming the substitution pattern.[2][6]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7] DMSO-d₆ is often preferred for molecules with exchangeable protons (like N-H and -NH₂) as it slows down the exchange rate, allowing them to be observed more clearly.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.[7][8]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.[7] Employ a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

2D NMR Acquisition: Perform standard COSY (to identify ¹H-¹H couplings) and HSQC (to correlate protons with their directly attached carbons) experiments to establish connectivity.

-

Data Processing: Process the raw data (FID) using Fourier transformation. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like TMS.[7]

Expected Data & Interpretation:

The predicted spectral data is based on known values for 3-methylindole and other substituted indoles.[9][10]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-1 (Indole NH) | ~10.7 | broad singlet | - | 1H |

| H-7 | ~7.2 | doublet | J ≈ 8.0 | 1H |

| H-2 | ~7.0 | singlet | - | 1H |

| H-4 | ~6.8 | doublet | J ≈ 1.5 | 1H |

| H-5 | ~6.5 | double-doublet | J ≈ 8.0, 1.5 | 1H |

| 6-NH₂ | ~4.8 | broad singlet | - | 2H |

| 3-CH₃ | ~2.2 | singlet | - | 3H |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| C-6 | ~145 | Quaternary (No Signal) |

| C-7a | ~138 | Quaternary (No Signal) |

| C-3a | ~129 | Quaternary (No Signal) |

| C-2 | ~122 | CH (Positive) |

| C-7 | ~119 | CH (Positive) |

| C-3 | ~111 | Quaternary (No Signal) |

| C-5 | ~107 | CH (Positive) |

| C-4 | ~95 | CH (Positive) |

| 3-CH₃ | ~9 | CH₃ (Positive) |

Definitive 3D Structure: Single-Crystal X-ray Diffraction

Expertise & Causality: While NMR provides the constitutional structure (connectivity), single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[11] It is the gold standard for structural proof, yielding precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it reveals the packing of molecules in the crystal lattice and elucidates intermolecular interactions, such as hydrogen bonds, which are critical for understanding the compound's physical properties and potential interactions with biological macromolecules.[12][13]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. High-quality single crystals (ideally 0.1-0.3 mm) must be grown.[11] Common methods include:

-

Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over several days.[11]

-

Vapor Diffusion: Placing a concentrated solution of the compound in a small vial inside a sealed jar containing a more volatile "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[11]

-

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is typically flash-cooled to ~100 K in a stream of nitrogen gas to minimize thermal vibration and radiation damage.[11] The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and a detector records the positions and intensities of the diffracted X-rays.[11]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map and atomic model. This model is then "refined" to best fit the experimental data, resulting in the final, precise atomic coordinates.[14][15]

Expected Data & Interpretation:

The X-ray crystallographic analysis would provide:

-

Confirmation of Connectivity: Absolute proof of the 3-methyl and 6-amino substitution pattern.

-

Molecular Geometry: Precise bond lengths and angles. For example, it would confirm the planarity of the bicyclic indole ring system.

-

Intermolecular Interactions: It would reveal how the molecules interact in the solid state. It is highly probable that the indole N-H (donor) and the amine -NH₂ (donor and acceptor) groups would participate in a network of intermolecular hydrogen bonds, which govern the crystal packing.[13]

Visualizations and Workflows

Diagram 1: Integrated Analytical Workflow

This diagram illustrates the logical flow of experiments for comprehensive structural elucidation.

Caption: Integrated workflow for the synthesis and characterization of this compound.

Diagram 2: Structure and NMR Atom Numbering

This diagram shows the standard IUPAC numbering for the indole ring, used for NMR assignments.

Caption: Molecular structure and atom numbering scheme for NMR data assignment.

References

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Indole, 3-methyl- [webbook.nist.gov]

- 5. ukm.my [ukm.my]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. 3-Methylindole(83-34-1) 1H NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Biological Activity Screening of 3-Methyl-1H-indol-6-amine

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets.[1][2] This versatile heterocyclic structure is present in numerous natural products, approved drugs, and clinical candidates, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] The remarkable therapeutic range of indole derivatives stems from their structural similarity to endogenous molecules like tryptophan, allowing them to interact with various enzymes and receptors.[1]

This guide focuses on 3-Methyl-1H-indol-6-amine , a specific indole derivative featuring a methyl group at the C3 position and an amino group at the C6 position. While the broader indole class is extensively studied, the specific biological profile of this molecule remains largely uncharacterized. The strategic placement of the methyl and amine substituents presents a unique opportunity for novel molecular interactions, potentially leading to distinct and potent biological effects.

The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, multi-tiered strategy for the systematic biological activity screening of this compound. We will move from foundational in silico predictions to a battery of primary in vitro assays, outlining not just the experimental steps but the critical scientific rationale that underpins this discovery workflow.

Part 1: Foundational Strategy & In Silico Profiling

A tiered screening approach is the most efficient and cost-effective methodology for evaluating a novel chemical entity. This strategy begins with broad, predictive computational models and progresses to targeted, resource-intensive experimental assays. This ensures that experimental efforts are focused on the most promising therapeutic avenues, guided by a strong data-driven rationale.

Overall Screening Workflow

The proposed workflow is designed as a cascade, where data from each stage informs the decisions and experimental design of the next. This iterative process allows for the rapid identification of promising activities while minimizing unnecessary experimentation.

Caption: Tiered screening cascade for this compound.

Physicochemical and Pharmacokinetic (ADMET) Profiling

Expertise & Experience: Before committing to synthesis and wet-lab screening, it is crucial to computationally assess the "drug-likeness" of this compound. Early identification of poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can prevent the costly pursuit of non-viable candidates.

Methodology:

-

Structural Input: Generate a 2D or 3D structure of this compound.

-

Computational Analysis: Utilize established computational tools (e.g., SwissADME, ADMET Predictor™, StarDrop™) to calculate key descriptors.

-

Key Parameters to Evaluate:

-

Lipinski's Rule of Five: Assess oral bioavailability potential. Favorable profiles generally have a molecular weight < 500 Da, LogP < 5, H-bond donors < 5, and H-bond acceptors < 10.[4]

-

Topological Polar Surface Area (TPSA): Predicts drug transport properties.

-

Aqueous Solubility (LogS): Essential for bioavailability and formulation.

-

Cytochrome P450 (CYP) Inhibition: Predict potential for drug-drug interactions by assessing if the molecule inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4).[5]

-

Hepatotoxicity & Carcinogenicity Alerts: Identify potential structural motifs associated with toxicity.

-

Molecular Docking (Virtual Screening)

Expertise & Experience: Based on the known pharmacology of the indole scaffold, we can hypothesize potential protein targets for this compound. Molecular docking simulates the binding of our compound into the active site of these proteins, providing a prediction of binding affinity (docking score) and interaction patterns. This allows for the prioritization of in vitro assays that are most likely to yield positive results.[6][7][8]

Methodology:

-

Target Selection: Choose a panel of validated protein targets implicated in diseases where indole derivatives have shown activity.

-

Protein Preparation: Obtain crystal structures from the Protein Data Bank (PDB) and prepare them by removing water molecules, adding hydrogens, and defining the binding pocket.

-

Ligand Preparation: Generate a low-energy 3D conformer of this compound.

-

Docking Simulation: Use docking software (e.g., AutoDock, MOE, Schrödinger Maestro) to place the ligand into the protein's active site and calculate the binding energy.[3][7]

-

Analysis: Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues.

Proposed Targets for Virtual Screening

| Therapeutic Area | Protein Target | PDB ID | Rationale for Selection |

|---|---|---|---|

| Anticancer | Dihydrofolate Reductase (DHFR) | 1DLS | DHFR is a key enzyme in nucleotide synthesis; its inhibition is a proven anticancer strategy, and indoles are known inhibitors.[6] |

| Tubulin | 1SA0 | Indole derivatives can inhibit tubulin polymerization, disrupting mitosis in cancer cells.[9] | |

| c-Src Kinase | 2SRC | c-Src is a non-receptor tyrosine kinase often overactive in cancer; indolinones are a related scaffold with known activity.[10] | |

| Antibacterial | DNA Gyrase Subunit B | 5L3J | A bacterial topoisomerase essential for DNA replication and a validated target for antibacterial agents.[4] |

| Neuroprotection | Acetylcholinesterase (AChE) | 4EY7 | Inhibition of AChE is a primary treatment for Alzheimer's disease.[11][12] |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 5IKR | Selective COX-2 inhibition provides anti-inflammatory effects with reduced gastric side effects; indoles are known COX inhibitors.[8] |

Part 2: In Vitro Biological Activity Screening – Primary Assays

This section provides validated, step-by-step protocols for the initial experimental screening of this compound. The selection of these four key areas is based on the established activities of the indole scaffold and the results from in silico profiling.

Screening Area 1: Anticancer Activity

Trustworthiness: The primary screen for anticancer activity aims to identify general cytotoxicity against a panel of cancer cell lines. The CellTiter-Glo® assay is a highly reliable, homogeneous method that determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[13]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in their recommended media until they reach ~80% confluency.

-

Plate Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 90 µL of media into a 96-well opaque-walled plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture media. Ensure the final DMSO concentration does not exceed 0.5%.

-

Cell Treatment: Add 10 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" wells (media with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Screening Area 2: Antibacterial Activity

Trustworthiness: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14] The MIC is the lowest concentration that prevents visible bacterial growth, providing a quantitative measure of antibacterial potency.[14][15]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus ATCC 25923) and Gram-negative (Escherichia coli ATCC 25922) strains.[16]

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Preparation: Prepare a 2x serial dilution of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Concentrations should typically range from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well. The final volume should be 100-200 µL.

-

Controls:

-

Positive Control: A well-known antibiotic (e.g., Ciprofloxacin).

-

Negative Control: Bacteria in broth with DMSO (vehicle control).

-

Sterility Control: Broth only (no bacteria).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader measuring absorbance at 600 nm can also be used.

-

Data Analysis: The result is reported as the MIC value in µg/mL.

Screening Area 3: Antioxidant Potential

Trustworthiness: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the radical scavenging ability of a compound.[17][18][19] The stable DPPH radical has a deep violet color, which turns yellow upon reduction by an antioxidant. The change in absorbance is directly proportional to the antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.[19]

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the compound dilutions (or standard/methanol blank) to the wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm using a microplate spectrophotometer.

-

Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of DPPH with methanol, and Abs_sample is the absorbance of DPPH with the test compound.

-

Plot the % scavenging against concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Screening Area 4: Neuroprotective Potential

Trustworthiness: The Ellman method is a robust and sensitive colorimetric assay for measuring acetylcholinesterase (AChE) activity.[11][12] It relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow product. An inhibitor will reduce the rate of color formation.[20]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

-

Reagents:

-

Phosphate Buffer (PB), pH 8.0.

-

AChE enzyme solution (e.g., from Electrophorus electricus).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Test Compound: this compound dissolved in PB (with minimal DMSO).

-

Positive Control: Donepezil or Galantamine.

-

-

Assay Plate Setup (96-well plate):

-

Add 25 µL of PB to all wells.

-

Add 25 µL of various dilutions of the test compound to the test wells. Add 25 µL of buffer/DMSO to control wells and 25 µL of positive control to its wells.

-

Add 25 µL of the AChE enzyme solution to all wells except the blank. Pre-incubate for 15 minutes at 37°C.

-

-

Reaction Initiation:

-

Add 50 µL of the DTNB solution to all wells.

-

To start the reaction, add 25 µL of the ATCI substrate solution to all wells.

-

-

Data Acquisition: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[11]

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well.

-

Calculate the percentage of inhibition using the formula:

-

% Inhibition = [ (Rate_control - Rate_test) / Rate_control ] x 100

-

-

Plot % inhibition versus compound concentration to determine the IC₅₀ value.

-

Part 3: Data Synthesis and Hit Validation

The primary screening phase will generate a significant amount of data. The next critical step is to synthesize this information to identify "hits"—compounds that show promising activity in one or more assays—and to design a logical path for their validation.

Summary of Primary Screening Data

All quantitative results from the primary assays should be consolidated into a single table for clear comparison and prioritization.

| Assay Type | Target/Model | Endpoint | Result (this compound) |

| Anticancer | MCF-7 Cell Line | IC₅₀ (µM) | TBD |

| A549 Cell Line | IC₅₀ (µM) | TBD | |

| HCT116 Cell Line | IC₅₀ (µM) | TBD | |

| Antibacterial | S. aureus | MIC (µg/mL) | TBD |

| E. coli | MIC (µg/mL) | TBD | |

| Antioxidant | DPPH Radical Scavenging | EC₅₀ (µM) | TBD |

| Neuroprotection | AChE Inhibition | IC₅₀ (µM) | TBD |

Hit Identification and Validation Workflow

A "hit" is a compound that meets a predefined activity threshold in a primary assay (e.g., IC₅₀ < 10 µM for an enzyme assay or cytotoxicity screen). Once a hit is identified, a structured validation process must follow to confirm the activity and investigate its mechanism.

Caption: Workflow for hit validation and progression.

Trustworthiness: This validation workflow is a self-validating system.

-

Hit Reconfirmation: The initial step is to re-synthesize the compound to ensure the observed activity is not due to an impurity from the original batch. Purity must be confirmed analytically.

-

Dose-Response Confirmation: The compound is re-tested in the primary assay to ensure the activity is reproducible.

-

Orthogonal Assays: A confirmed hit should be tested in a secondary assay that measures the same biological endpoint but uses a different technology. For example, if a hit is found in the ATP-based CellTiter-Glo assay, it could be confirmed using an MTS assay, which measures metabolic activity via mitochondrial reductase activity.[21] This crucial step helps to eliminate false positives caused by assay-specific artifacts (e.g., compound interference with luciferase).

-

Selectivity Profiling: For a hit to be therapeutically viable, it must show selectivity. For an anticancer hit, this means demonstrating significantly lower toxicity to normal, non-cancerous cells (e.g., human fibroblasts) than to cancer cells. For an enzyme inhibitor, it involves testing against related enzymes to ensure specificity.

Conclusion

This technical guide outlines a robust, logical, and scientifically grounded framework for the comprehensive biological screening of this compound. By integrating predictive in silico modeling with a diverse panel of validated in vitro primary assays, this strategy enables an efficient and thorough exploration of the compound's therapeutic potential. The proposed workflow, from initial computational assessment to rigorous hit validation, is designed to maximize the probability of discovering novel biological activities and provides a clear path forward for any promising findings. The rich pharmacological history of the indole scaffold suggests that a systematic investigation of this compound is a meritorious endeavor with the potential to uncover a valuable new lead for drug discovery.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. rjpn.org [rjpn.org]

- 3. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. attogene.com [attogene.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mjpms.in [mjpms.in]

- 16. scielo.br [scielo.br]

- 17. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

Unlocking the Therapeutic Potential of 3-Methyl-1H-indol-6-amine: A Technical Guide to Target Identification and Validation

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents with diverse mechanisms of action.[1][2][3] From the microtubule-destabilizing effects of vinca alkaloids in oncology to the anti-inflammatory prowess of indomethacin, the versatility of the indole ring system is well-documented.[1] It is within this context of established pharmacological relevance that we turn our attention to the underexplored molecule, 3-Methyl-1H-indol-6-amine. This guide serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals, outlining a systematic approach to identifying and validating the potential therapeutic targets of this promising compound. By leveraging the wealth of knowledge surrounding indole derivatives, we can formulate rational hypotheses and design robust experimental workflows to unlock its therapeutic potential.

Section 1: Rationale for Investigation and Postulated Therapeutic Landscapes

While specific biological activities for this compound are not yet extensively characterized in public literature, its structural features—a substituted indole core—strongly suggest a high probability of interaction with various biological targets. The indole scaffold is known to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking, making it an ideal pharmacophore for binding to protein active sites and allosteric pockets.

Based on the established pharmacology of analogous indole-containing molecules, we can postulate several high-priority therapeutic areas for investigation:

-

Oncology: The indole nucleus is a common feature in numerous anticancer agents that target key cellular processes like cell division and signal transduction.[4][5]

-

Neuroinflammation and Neurodegeneration: Indole derivatives have shown promise as modulators of neuroinflammatory pathways and as inhibitors of enzymes implicated in neurodegenerative diseases.[6][7]

-

Inflammatory Disorders: The structural similarity to known anti-inflammatory drugs suggests a potential role in modulating inflammatory responses.[1]

-

Infectious Diseases: The indole scaffold has been explored for its antimicrobial properties.[2][3]

This guide will focus on providing a detailed framework for exploring the first two domains: oncology and neuroinflammation, where the evidence for related compounds is most compelling.

Section 2: Putative Molecular Targets and Mechanistic Hypotheses

The following subsections detail potential molecular targets for this compound, grounded in the activities of structurally related indole derivatives. For each putative target class, we present the scientific rationale and a proposed mechanism of action.

Protein Kinases: Targeting Aberrant Cell Signaling in Cancer

Rationale: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The indole scaffold is a well-established ATP-mimetic, capable of fitting into the ATP-binding pocket of numerous kinases.[1] Specifically, Src family kinases, which are often overactive in tumors, have been successfully targeted by indole-based inhibitors.[8]

Hypothesized Mechanism: this compound may act as a competitive inhibitor of ATP at the kinase domain of proto-oncogenic kinases such as c-Src. By occupying the ATP-binding site, the compound could prevent the phosphorylation of downstream substrates, thereby inhibiting proliferative and survival signaling pathways.

Experimental Workflow for Kinase Target Validation

Caption: Workflow for kinase target identification and validation.

Microtubule Dynamics: A Classic Anticancer Target

Rationale: The disruption of microtubule polymerization is a clinically validated anticancer strategy. Vinca alkaloids, which feature an indole moiety, are classic examples of microtubule-targeting agents.[1] More recently, indolyl-propenones have been identified as potent microtubule disruptors.[9]

Hypothesized Mechanism: this compound may bind to tubulin monomers, preventing their polymerization into microtubules. This would lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Experimental Workflow for Microtubule Targeting Validation

Caption: Workflow for validating microtubule disruption activity.

NADPH Oxidase 2 (NOX2): A Target in Neuroinflammation

Rationale: NOX2 is a key enzyme responsible for producing reactive oxygen species (ROS) in microglia, the resident immune cells of the brain. Excessive ROS production is a major contributor to neuroinflammation and neuronal damage in diseases like Alzheimer's and Parkinson's. A class of 3-(indolin-6-yl)-based compounds has been identified as potent NOX2 inhibitors.[7]

Hypothesized Mechanism: this compound may inhibit NOX2 activity, thereby reducing the production of superoxide and downstream ROS in activated microglia. This would lead to a dampening of the neuroinflammatory response and a reduction in oxidative stress-induced neuronal damage.

Experimental Workflow for NOX2 Inhibition Validation

Caption: Workflow for validating NOX2 inhibitory activity.

Section 3: Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments outlined in the workflows above.

Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents and Materials:

-

Tubulin (>99% pure, lyophilized)

-

Guanine triphosphate (GTP)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

This compound (test compound)

-

Paclitaxel (positive control for polymerization)

-

Nocodazole (positive control for depolymerization)

-

96-well, clear bottom plates

-

Temperature-controlled spectrophotometer

-

-

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 1 mg/mL.

-

Prepare serial dilutions of the test compound, paclitaxel, and nocodazole in polymerization buffer.

-

In a 96-well plate, add 5 µL of the compound dilutions.

-

Add 95 µL of the tubulin solution to each well.

-

Incubate the plate at 37°C in a spectrophotometer.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Protocol: Cellular ROS Production in Activated Microglia

-

Reagents and Materials:

-

HMC3 human microglial cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Amyloid-beta (Aβ) oligomers (stimulant)

-

This compound (test compound)

-

A known NOX2 inhibitor (e.g., GSK2795039) as a positive control.[7]

-

2',7'-Dichlorofluorescin diacetate (DCFDA) or other ROS-sensitive dye

-

96-well, black, clear-bottom plates

-

Fluorescence plate reader

-

-

Procedure:

-

Seed HMC3 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

-

Load the cells with DCFDA according to the manufacturer's protocol.

-

Stimulate the cells with Aβ oligomers (e.g., 10 µM) for the desired time (e.g., 24 hours).[7]

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission for DCF).

-

Normalize the fluorescence readings to a cell viability assay (e.g., MTT) performed in a parallel plate.

-

Calculate the percentage inhibition of ROS production compared to the Aβ-stimulated control.

-

Section 4: Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| c-Src | 50 |

| Lck | 85 |

| Fyn | 120 |

| EGFR | >10,000 |

| VEGFR2 | >10,000 |

Table 2: Hypothetical Cellular Activity Profile of this compound

| Assay | Cell Line | EC₅₀ (µM) |

| Cell Viability | A549 (Lung Cancer) | 1.5 |

| ROS Inhibition | HMC3 (Microglia) | 0.8 |

| Tubulin Polymerization | (Biochemical) | 2.2 (IC₅₀) |

Section 5: Concluding Remarks and Future Directions

This guide provides a comprehensive, albeit prospective, framework for the systematic investigation of this compound as a potential therapeutic agent. The proposed workflows, rooted in the established pharmacology of the indole scaffold, offer a rational starting point for target identification and validation. Positive results in any of the outlined experimental paths would warrant further investigation, including lead optimization through medicinal chemistry, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicological profiling. The journey from a promising scaffold to a clinically viable drug is arduous, but with a systematic and evidence-based approach, the therapeutic potential of this compound can be thoroughly and efficiently explored.

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Silico Modeling of 3-Methyl-1H-indol-6-amine Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3-Methyl-1H-indol-6-amine, a substituted indole of interest in medicinal chemistry. In the absence of established biological targets for this specific molecule, this document outlines a robust, hypothesis-driven approach for target identification and interaction modeling. We will leverage the known pharmacological promiscuity of the indole scaffold to select a putative target and then detail a complete computational workflow, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to novel small molecules.

Introduction: The Indole Scaffold and the Promise of In Silico Modeling

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, allows indole derivatives to bind to a diverse range of biological targets.[1][2] this compound, the subject of this guide, is a structurally intriguing derivative, and understanding its potential interactions with biological macromolecules is a key step in elucidating its pharmacological potential.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze molecular interactions.[3] By employing computational techniques, we can screen vast virtual libraries of compounds, predict binding affinities, and gain detailed insights into the molecular determinants of ligand-receptor recognition.[3] This guide will provide a practical, step-by-step methodology for the in silico characterization of this compound.

A Hypothesis-Driven Approach to Target Selection

Given the lack of specific biological data for this compound, we will proceed with a hypothesis-driven approach. The indole nucleus is a common feature in ligands for various protein families. For the purpose of this guide, we will hypothesize that this compound may interact with a member of the NADPH Oxidase (NOX) enzyme family . This hypothesis is based on the fact that inhibitors of NOX2, such as GSK2795039, feature an indole-like core structure (indoline).[4] NOX enzymes are implicated in a range of pathological conditions, making them attractive drug targets.

For the remainder of this guide, we will focus on modeling the interaction of this compound with a representative structure of a NOX enzyme.

The In Silico Modeling Workflow: A Comprehensive Overview

Our computational investigation will follow a multi-step workflow designed to provide a thorough understanding of the potential interaction between this compound and its hypothetical target.

Figure 1: A generalized workflow for the in silico modeling of ligand-protein interactions.

Part I: System Preparation

Ligand Preparation: this compound

Accurate representation of the ligand's three-dimensional structure and charge distribution is critical for successful modeling.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or obtained from chemical databases like PubChem. The molecular formula is C9H10N2.[5]

-

Convert to 3D: Convert the 2D structure to a 3D conformation using a program like Open Babel or the builder tools within molecular modeling software suites.

-

Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step removes steric clashes and finds a low-energy conformation.

-

Protonation State and Tautomerism: At physiological pH (assumed to be ~7.4), the 6-amino group is likely to be protonated. It is crucial to consider all possible protonation states and tautomers. Tools like LigPrep (Schrödinger) or the Protonate 3D application can be used for this purpose.

-

Charge Assignment: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a pre-parameterized force field. Accurate charge distribution is vital for electrostatic interaction calculations.

Protein Preparation: A Representative NOX Enzyme Structure

The quality of the protein structure is paramount for obtaining meaningful results.

Protocol 2: Protein Preparation

-

Obtain Protein Structure: Download a suitable crystal structure of a NOX enzyme from the Protein Data Bank (PDB). If a human structure is unavailable, a high-homology model from another species can be used, but this should be noted as a limitation.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

-

Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at the desired pH. This can be done using computational tools that consider the local microenvironment of each residue.

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms should be restrained to preserve the overall fold.

Part II: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.